(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is a chiral compound that belongs to the class of phenethylamines This compound is characterized by the presence of an indole ring and a phenyl group, making it structurally significant in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and phenylacetaldehyde.
Condensation Reaction: The indole is subjected to a condensation reaction with phenylacetaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired (S)-1-(1H-Indol-2-yl)-2-phenylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or phenyl ring.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted indole or phenyl derivatives.
Scientific Research Applications
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Phenylethylamine: A simpler analog lacking the indole ring.
Tryptamine: An indole derivative with a similar structure but different functional groups.
Uniqueness
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is unique due to its specific chiral configuration and the presence of both an indole ring and a phenyl group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
(1S)-1-(1H-indol-2-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C16H16N2.ClH/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15(13)18-16;/h1-9,11,14,18H,10,17H2;1H/t14-;/m0./s1 |
InChI Key |
VATJJAPNVHOTGV-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC3=CC=CC=C3N2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC3=CC=CC=C3N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.